2-Methyl-1-(2-methylpropyl)-1H-imidazole

Catalog No.
S1542714
CAS No.
116680-33-2
M.F
C8H14N2
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(2-methylpropyl)-1H-imidazole

CAS Number

116680-33-2

Product Name

2-Methyl-1-(2-methylpropyl)-1H-imidazole

IUPAC Name

2-methyl-1-(2-methylpropyl)imidazole

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3

InChI Key

SVNWKKJQEFIURY-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC(C)C

Canonical SMILES

CC1=NC=CN1CC(C)C

1-Isobutyl-2-methylimidazole (CAS: 116680-33-2) is a highly substituted, sterically hindered heterocyclic compound primarily procured as a high-performance latent accelerator for epoxy resins and a robust gelling catalyst for polyurethane systems. Structurally, the combination of a bulky N-isobutyl group and a 2-methyl group provides a unique balance of room-temperature steric hindrance and elevated-temperature reactivity. This makes it exceptionally valuable in formulations requiring extended pot life (latency) without sacrificing rapid crosslinking speeds during thermal curing. Unlike simpler imidazoles, IBMI is specifically selected for demanding industrial applications, including one-part electronic packaging adhesives, advanced composite matrices, and water-blown rigid polyurethane foams where long-term premix stability is critical for manufacturability [1].

Procurement Fit

Catalysis

Reported selectivity context for esterification and aldol condensation workflows

Epoxy Curing

Accelerated curing profile with reported thermomechanical enhancement

Synthesis

Sterically hindered imidazole intermediate for organic synthesis routes

Substituting 1-isobutyl-2-methylimidazole with more common in-class alternatives like 2-methylimidazole (2-MI) or 1,2-dimethylimidazole (1,2-DMI) often leads to critical failures in manufacturing workflows. 2-MI lacks N-alkylation, resulting in premature ring-opening reactions and unacceptably short pot lives in one-part epoxy formulations, which directly causes material waste and clogged dispensing equipment. While 1,2-DMI offers some latency, its smaller N-methyl group provides insufficient steric shielding compared to the bulky N-isobutyl group of IBMI, making it less effective at preventing premature viscosity build-up. Furthermore, in polyurethane production, standard tertiary amine catalysts are prone to degradation in water-containing polyol premixes over time, whereas IBMI maintains its gelling reactivity even after prolonged storage, ensuring consistent foam expansion and structural integrity [1].

Substitution Risk

Steric bulk modulates selectivity

The isobutyl group at N-1 controls nucleophilicity; simpler imidazoles may shift reaction pathways and reduce selectivity.

Curing kinetics may not transfer

Reactivity-latency balance is substituent-specific; generic imidazoles risk uncontrollable exotherms or reduced pot life.

Material endpoints may differ

Thermal, mechanical, and chemical resistance profiles are formulation-dependent; direct substitution requires re-validation.

Epoxy Formulation Latency and Pot Life Extension

The bulky N-isobutyl group of IBMI significantly suppresses premature reactivity at ambient temperatures compared to unsubstituted or lightly substituted imidazoles. In standard bisphenol-A epoxy resin systems, formulations utilizing IBMI demonstrate an extended workable pot life of over 48 hours at 25°C, whereas identical formulations using 2-methylimidazole typically double in viscosity and become unworkable in under 12 hours [1].

Evidence DimensionFormulation pot life (time to double viscosity at 25°C)
Target Compound Data>48 hours
Comparator Or Baseline2-Methylimidazole (<12 hours)
Quantified DifferenceGreater than 4x extension in workable pot life
ConditionsBisphenol-A epoxy resin formulation at ambient temperature (25°C)

Extended pot life is critical for one-part epoxy adhesives and large-scale composite manufacturing, reducing material waste and allowing for longer processing windows.

Aldol Selectivity vs. 1-Methylimidazole
Reported
78% yield reported for 4-Phenyl-3-buten-2-one
Supports catalyst selection context for cross-aldol synthesis
Comparator yield data not available; selectivity advantage is qualitative

High-Temperature Fast-Curing Kinetics

Despite its exceptional room-temperature latency, IBMI acts as a highly efficient accelerator upon thermal activation. When heated to 150°C, the steric hindrance is overcome, and IBMI facilitates rapid ring-opening and chain propagation. Epoxy systems accelerated with IBMI achieve full crosslinking in under 15 minutes at 150°C, matching or exceeding the cure speeds of less latent catalysts like 1,2-dimethylimidazole, which often require higher loadings to achieve similar rapid cure profiles [1].

Evidence DimensionTime to full cure at 150°C
Target Compound Data<15 minutes
Comparator Or BaselineStandard latent hardeners (>30 minutes)
Quantified Difference50% reduction in high-temperature curing time
ConditionsThermal curing of epoxy resin at 150°C

Rapid high-temperature curing significantly shortens manufacturing cycle times, increasing throughput in electronic packaging and automotive composite production.

Epoxy Curing DSC Profile
Reported
Observed exotherm shift to lower temperature
Supports curing accelerator selection for reduced cycle times
Exact ΔT not quantified; DSC conditions require review

Polyurethane Premix Stability and Gelling Reactivity

In the production of rigid polyurethane foams, catalysts must remain stable in water-containing polyol premixes. IBMI demonstrates superior hydrolytic stability compared to standard tertiary amines. Polyol premixes containing IBMI retain >95% of their gelling reactivity after 4 weeks of storage, whereas premixes relying on conventional amine catalysts exhibit significant activity loss, leading to inconsistent foam rise times and compromised structural properties [1].

Evidence DimensionCatalytic activity retention after 4 weeks in water-blown polyol premix
Target Compound Data>95% retention of gelling reactivity
Comparator Or BaselineStandard tertiary amine catalysts (significant activity loss)
Quantified DifferenceHighly stable gelling profile over extended storage
ConditionsWater-containing polyol premix stored for 4 weeks

Ensures predictable manufacturing and consistent foam quality in polyurethane production, eliminating the need for frequent catalyst adjustments due to premix degradation.

Thermomechanical Properties
Reported
Tg +15 °C | Tensile +27% | Td +20 °C vs. uncatalyzed resin
Supports material performance endpoint review
3 wt% IBMI loading; DSC and TGA data to verify
Chemical Resistance
Reported
Acetone swelling −40% | HCl absorption −33% vs. uncatalyzed resin
Supports protective coating formulation context
7-day immersion at RT; formulation-specific review needed

One-Part Epoxy Adhesives and Electronic Packaging

IBMI is the optimal choice for formulating one-part epoxy adhesives used in electronic encapsulation and underfill materials. Its N-isobutyl steric hindrance provides the necessary room-temperature latency (pot life) for complex dispensing operations, while its rapid thermal activation ensures fast curing at elevated temperatures, protecting sensitive electronic components from prolonged heat exposure [1].

Water-Blown Rigid Polyurethane Foams

In polyurethane manufacturing, IBMI is highly valued as a gelling catalyst in water-blown rigid foam systems. Its resistance to hydrolysis in polyol premixes ensures that manufacturers can store blended raw materials for weeks without experiencing a drift in foam rise times or a drop in the mechanical strength of the final insulation panels [2].

Advanced Fiber-Reinforced Composites

For industrial composite manufacturing processes like resin transfer molding (RTM) or pultrusion, IBMI allows for the preparation of low-viscosity epoxy matrices that remain stable during the impregnation phase. Upon heating, it accelerates crosslinking dramatically, reducing mold-cycle times and increasing production throughput without compromising the thermal stability of the cured composite [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Epoxy composites and electronic encapsulants
Thermomechanical profile under accelerated cure
Tg and tensile strength endpoint validation
Chemical and marine protective coatings
Chemical resistance profile
Solvent and acid immersion endpoint review
Selective fine chemical and intermediate synthesis
Steric selectivity context
Cross-aldol yield and purity endpoint review

XLogP3

1.7

Wikipedia

2-Methyl-1-(2-methylpropyl)-1H-imidazole

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